molecular formula C23H28N2O6S B2976642 (4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 903254-75-1

(4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2976642
CAS No.: 903254-75-1
M. Wt: 460.55
InChI Key: RSHFPBHXWCULLV-UHFFFAOYSA-N
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Description

This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, substituted at the 4-position with a 4-methoxyphenylsulfonyl group and at the 8-position with a (4-ethoxyphenyl)methanone moiety. The spirocyclic framework introduces conformational rigidity, while the sulfonyl and methanone groups contribute to hydrogen-bonding and electrostatic interactions, which are critical for biological activity or material properties .

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6S/c1-3-30-20-6-4-18(5-7-20)22(26)24-14-12-23(13-15-24)25(16-17-31-23)32(27,28)21-10-8-19(29-2)9-11-21/h4-11H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHFPBHXWCULLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone , with the molecular formula C23H28N2O6SC_{23}H_{28}N_{2}O_{6}S and a molecular weight of 460.55 g/mol, has garnered attention for its potential biological activities, particularly its interaction with the SHP2 protein and effects on bacterial cell division. This article reviews the biological activity of this compound based on various studies and findings.

Target of Action

The primary target of this compound is the SHP2 protein , which plays a crucial role in various signaling pathways within cells.

Mode of Action

The compound interacts with all three domains of SHP2, effectively locking the enzyme in an auto-inhibited, inactive conformation. This inhibition is significant as SHP2 is involved in promoting cell division and survival, particularly in cancer cells.

Biochemical Pathways

The compound has been shown to influence biochemical pathways related to bacterial cell division . The inhibition of SHP2 leads to a decrease in bacterial proliferation, suggesting potential applications as an antibacterial agent.

Pharmacokinetics

Studies indicate that this compound exhibits good bioavailability, allowing it to effectively reach its target site within biological systems. Its pharmacokinetic properties suggest that it can be utilized in therapeutic settings where SHP2 modulation is beneficial.

In Vitro Studies

In vitro studies have demonstrated that derivatives of diazaspiro compounds exhibit various biological activities, including neuroprotective effects. For instance, certain derivatives have shown significant protective effects against potassium-induced calcium uptake in cerebrocortical synaptosomes, indicating potential neuroprotective properties .

Case Studies

A notable case study involved the testing of several diazaspiro derivatives for their ability to inhibit calcium uptake and protect against induced brain edema in rats. The results indicated that these compounds could mitigate learning and memory deficits caused by various agents, which points to their potential use in treating neurological disorders .

Data Summary Table

Property Details
Molecular Formula C23H28N2O6S
Molecular Weight 460.55 g/mol
Primary Target SHP2 protein
Mechanism Inhibition of bacterial cell division
Bioavailability Good
Neuroprotective Effects Significant protection against calcium uptake and brain edema

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound belongs to a class of spirocyclic sulfonamides and ketones. Its structural analogs vary primarily in substituents on the aromatic rings and the spiro core. Below is a comparative analysis of notable analogs:

Table 1: Structural Comparison of Selected Spirocyclic Compounds
Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1-Oxa-4,8-diazaspiro[4.5]decane 4-(4-Methoxyphenylsulfonyl), 8-(4-ethoxyphenyl)methanone C25H28N2O6S 496.57 Ethoxy group enhances lipophilicity; methoxy sulfonyl aids solubility .
8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Same core 4-(4-Methoxyphenylsulfonyl), 8-(mesitylsulfonyl) C23H30N2O6S2 494.6 Bulky mesityl group reduces solubility but increases steric hindrance.
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Same core 4-(Mesitylsulfonyl), 8-(4-fluorophenylsulfonyl) C22H27FN2O5S2 482.6 Fluorine atom introduces electronegativity, affecting binding affinity.
(8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(4-fluorophenyl)methanone Same core 8-(Dinitro-trifluoromethylphenyl), 4-(4-fluorophenyl)methanone C27H22F4N4O6 574.48 Nitro and trifluoromethyl groups increase molecular weight and polarity.

Substituent Effects on Properties

  • Ethoxy vs.
  • Sulfonyl Group Variations: Mesitylsulfonyl (in ) and fluorophenylsulfonyl (in ) substituents alter steric and electronic profiles.
  • Nitro and Trifluoromethyl Additions : The compound in demonstrates how electron-withdrawing groups (e.g., nitro, CF3) elevate molecular weight and polarity, impacting pharmacokinetic properties like metabolic stability.

Computational and Experimental Similarity Analyses

  • Tanimoto Coefficient : Using binary fingerprints, the target compound shows moderate similarity (Tanimoto >0.6) to analogs with shared spiro cores but diverges significantly in substituent-based fingerprints .
  • Graph-Based Comparison : Subgraph matching reveals conserved spirocyclic frameworks across analogs but divergent functional groups, which correlate with variations in biological activity or material behavior .

Q & A

Q. What are the optimal reaction conditions for synthesizing (4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone?

  • Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-methoxyphenylsulfonyl chloride) with a spirocyclic amine intermediate. A procedure analogous to involves:
  • Reacting the spirocyclic amine (e.g., 1-oxa-4,8-diazaspiro[4.5]decane derivative) with sulfonyl chloride in dichloromethane (DCM) at room temperature.
  • Using triethylamine (TEA) as a base to neutralize HCl byproducts.
  • Monitoring reaction progress via TLC and purifying via column chromatography (silica gel, DCM/methanol gradient) .
  • Critical parameters: Stoichiometric ratios (slight excess of sulfonyl chloride), inert atmosphere, and reaction time (16–24 hours).

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Combine multiple spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Confirm the presence of ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and sulfonyl groups (δ ~7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Compare experimental molecular ion peaks ([M+H]⁺) with theoretical values (e.g., 485.2 g/mol for C₂₅H₂₈N₂O₅S).
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are essential during handling?

  • Methodological Answer :
  • Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of sulfonyl chlorides and spirocyclic intermediates .
  • Avoid skin/eye contact; quench reactive byproducts (e.g., HCl) with saturated sodium bicarbonate .
  • Store under inert conditions (argon) to prevent decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with modified ethoxy/methoxy groups or sulfonyl substituents (e.g., 4-fluorophenylsulfonyl) to evaluate electronic effects on biological targets .
  • Biological Assays : Test analogs against relevant enzymes/receptors (e.g., kinases, GPCRs) using IC₅₀ or Ki determinations.
  • Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to correlate substituent effects with binding affinity .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Dose-Response Curves : Ensure consistent assay conditions (pH, temperature, solvent controls) to minimize variability .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., spirocyclic sulfonamides in ) to identify trends .

Q. What computational approaches are suitable for modeling the compound’s electronic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (Gaussian09) to predict reactivity and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) using AMBER or GROMACS.
  • QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and sulfonyl group electronegativity .

Methodological Best Practices

Q. How to optimize purification for high-yield isolation?

  • Answer :
  • Column Chromatography : Use silica gel with gradients of DCM/methanol (9:1 to 8:2) for baseline separation of sulfonamide byproducts .
  • Recrystallization : Employ ethanol/water mixtures to enhance crystalline purity.
  • HPLC Prep-Scale : Utilize reverse-phase columns for final polishing .

Q. What strategies validate analytical method robustness?

  • Answer :
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products (HPLC-MS) .
  • Inter-Laboratory Reproducibility : Collaborate with external labs to cross-validate NMR and MS data .

Theoretical Framework Integration

  • Link SAR studies to spirocyclic drug design principles (e.g., conformational rigidity enhancing target selectivity) .
  • Ground computational models in Hammett/Taft parameters to rationalize substituent effects .

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